Ascomycin Exhibits 3-Fold Lower Immunosuppressive Potency Than Tacrolimus in the Rat Popliteal Lymph Node Hyperplasia Assay
In a direct head-to-head comparison, ascomycin demonstrated 3-fold lower immunosuppressive potency than tacrolimus in the rat popliteal lymph node hyperplasia assay, a standard in vivo measure of T-cell-mediated immune response [1]. This difference was quantified under identical experimental conditions, with the reduced potency attributed to the C21 ethyl substitution that alters FKBP12 binding kinetics and ternary complex stability with calcineurin [2].
| Evidence Dimension | Immunosuppressive Potency (Relative) |
|---|---|
| Target Compound Data | 3-fold lower potency (relative to tacrolimus) |
| Comparator Or Baseline | Tacrolimus (FK506) — baseline potency reference |
| Quantified Difference | 3-fold reduction in potency |
| Conditions | Rat popliteal lymph node hyperplasia assay; 14-day dosing in Fischer-344 rats; i.p. administration |
Why This Matters
Researchers designing in vivo immunosuppression studies must adjust dosing expectations and calibrate assays accordingly when selecting ascomycin over tacrolimus, as potency is quantitatively distinct.
- [1] Mollison KW, Fey TA, Krause RA, et al. Nephrotoxicity studies of the immunosuppressants tacrolimus (FK506) and ascomycin in rat models. Toxicology. 1998;125(2-3):169-81. View Source
- [2] Peterson LB, Cryan JG, Rosa R, et al. A tacrolimus-related immunosuppressant with biochemical properties distinct from those of tacrolimus. Transplantation. 1998;65(1):10-8. View Source
